Cas no 1261997-36-7 (2-fluoro-4-(3-fluoro-4-methylphenyl)phenol)
2-fluoro-4-(3-fluoro-4-methylphenyl)phenol Chemical and Physical Properties
Names and Identifiers
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- 2-fluoro-4-(3-fluoro-4-methylphenyl)phenol
- MFCD18313635
- 2-Fluoro-4-(3-fluoro-4-methylphenyl)phenol, 95%
- AKOS017557727
- 1261997-36-7
- 3,3'-Difluoro-4'-methyl[1,1'-biphenyl]-4-ol
- DTXSID50684172
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- MDL: MFCD18313635
- Inchi: 1S/C13H10F2O/c1-8-2-3-9(6-11(8)14)10-4-5-13(16)12(15)7-10/h2-7,16H,1H3
- InChI Key: AEVGZLCEESOYCF-UHFFFAOYSA-N
- SMILES: FC1C=C(C=CC=1C)C1C=CC(=C(C=1)F)O
Computed Properties
- Exact Mass: 220.06997126g/mol
- Monoisotopic Mass: 220.06997126g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 234
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 20.2Ų
2-fluoro-4-(3-fluoro-4-methylphenyl)phenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB319667-5 g |
2-Fluoro-4-(3-fluoro-4-methylphenyl)phenol, 95%; . |
1261997-36-7 | 95% | 5g |
€1159.00 | 2023-04-26 | |
| abcr | AB319667-5g |
2-Fluoro-4-(3-fluoro-4-methylphenyl)phenol, 95%; . |
1261997-36-7 | 95% | 5g |
€1159.00 | 2025-02-21 |
2-fluoro-4-(3-fluoro-4-methylphenyl)phenol Suppliers
2-fluoro-4-(3-fluoro-4-methylphenyl)phenol Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on 2-fluoro-4-(3-fluoro-4-methylphenyl)phenol
Introduction to 2-fluoro-4-(3-fluoro-4-methylphenyl)phenol (CAS No. 1261997-36-7)
2-fluoro-4-(3-fluoro-4-methylphenyl)phenol, identified by its CAS number 1261997-36-7, is a fluorinated aromatic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by the presence of fluorine atoms, which are strategically incorporated into aromatic rings to modulate biological activity and enhance metabolic stability. The structural motif of 2-fluoro-4-(3-fluoro-4-methylphenyl)phenol combines a fluoro-substituted phenol core with a diaryl system, making it a promising candidate for further exploration in drug discovery and development.
The significance of fluorine in medicinal chemistry is well-documented, with its ability to influence molecular properties such as lipophilicity, binding affinity, and metabolic resistance. In the case of 2-fluoro-4-(3-fluoro-4-methylphenyl)phenol, the dual fluorination at the 2-position and 3-position of the aromatic ring provides additional tunability for optimizing pharmacokinetic profiles. This compound represents an intriguing scaffold that could be further modified to develop novel therapeutic agents targeting various biological pathways.
Recent advancements in computational chemistry and high-throughput screening have enabled researchers to systematically evaluate the potential of such fluorinated phenols in drug design. The structural features of 2-fluoro-4-(3-fluoro-4-methylphenyl)phenol make it a suitable candidate for investigating its interactions with biological targets, particularly enzymes and receptors involved in inflammatory and metabolic disorders. The presence of both fluoro and methyl substituents introduces steric and electronic effects that can fine-tune the binding properties, making this molecule a valuable tool for structure-activity relationship (SAR) studies.
One of the most compelling aspects of 2-fluoro-4-(3-fluoro-4-methylphenyl)phenol is its potential application in the development of anti-inflammatory agents. Fluorinated phenols have been shown to exhibit inhibitory activity against various inflammatory enzymes, including lipoxygenases and cyclooxygenases, which are key mediators in the pathogenesis of chronic inflammatory diseases. The structural similarity of this compound to known anti-inflammatory drugs suggests that it may serve as a lead compound for designing next-generation therapeutics with improved efficacy and reduced side effects.
Moreover, the incorporation of fluorine atoms into the aromatic ring enhances the metabolic stability of 2-fluoro-4-(3-fluoro-4-methylphenyl)phenol, which is a critical factor for drug candidates intended for oral administration. Fluorine substitution often increases bioavailability by reducing susceptibility to oxidative degradation and enzymatic cleavage. This property makes this compound particularly attractive for further development as a drug candidate, as it could potentially offer longer-lasting therapeutic effects compared to non-fluorinated analogs.
In addition to its anti-inflammatory potential, 2-fluoro-4-(3-fluoro-4-methylphenyl)phenol has shown promise in preclinical studies as a modulator of metabolic pathways. Emerging research indicates that fluorinated phenols can influence key enzymes involved in glucose metabolism and lipid synthesis, making them candidates for treating metabolic syndromes such as obesity and type 2 diabetes. The specific arrangement of substituents in 2-fluoro-4-(3-fluoro-4-methylphenyl)phenol may confer selective activity against these targets, thereby minimizing off-target effects.
The synthesis of 2-fluoro-4-(3-fluoro-4-methylphenyl)phenol involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as cross-coupling reactions and palladium-catalyzed transformations, have been employed to construct the desired aromatic framework efficiently. The use of fluorinating agents like Selectfluor® or DAST (diethylaminosulfur trifluoride) has been crucial in introducing fluorine atoms at specific positions on the aromatic ring.
The spectroscopic characterization of 2-fluoro-4-(3-fluoro-4-methylphenyl)phenol has been extensively studied using techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy. These analytical methods provide detailed insights into the molecular structure and purity of the compound, ensuring that it meets the stringent requirements for pharmaceutical applications. High-resolution NMR spectra confirm the presence of fluoro and methyl substituents, while MS analysis verifies the molecular weight consistency with theoretical predictions.
In conclusion, 2-fluoro-4-(3-fluoro-4-methylphenyl)phenol (CAS No. 1261997-36-7) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features, combined with its favorable pharmacokinetic properties, make it an attractive candidate for further development into novel therapeutic agents. As our understanding of fluorinated compounds continues to evolve, molecules like this will play an increasingly important role in addressing complex diseases through innovative drug design strategies.
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